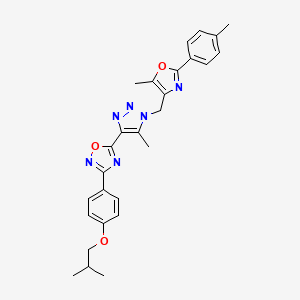
3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure comprises multiple functional groups that contribute to its biological activity, including oxadiazole, triazole, and oxazole rings. These functionalities are often associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that triazole derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range . The presence of the isobutoxyphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Compounds similar to 3-(4-isobutoxyphenyl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been evaluated for anticancer activity. For example, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is often linked to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenyl ring and the introduction of different substituents can significantly affect potency . For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased lipophilicity |
| Electron-withdrawing | Decreased activity |
This table illustrates how varying substituents on the phenyl group can modulate biological activity.
Case Study 1: Antimicrobial Evaluation
In a recent study assessing a series of oxadiazole derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 0.50 µM against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer potential of oxadiazole derivatives against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways .
Propriétés
IUPAC Name |
5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-16(2)15-34-22-12-10-20(11-13-22)25-29-27(36-31-25)24-18(4)33(32-30-24)14-23-19(5)35-26(28-23)21-8-6-17(3)7-9-21/h6-13,16H,14-15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNNXBSZAGJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














